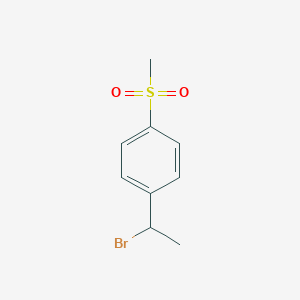

1-(1-bromoethyl)-4-methanesulfonylbenzene

Description

Molecular Formula: C₉H₁₁BrO₂S

Molecular Weight: 261.97 g/mol

Structure: A benzene ring substituted at the 1-position with a 1-bromoethyl group (–CH₂CH₂Br) and at the 4-position with a methanesulfonyl group (–SO₂CH₃). This compound combines electrophilic (bromoethyl) and electron-withdrawing (sulfonyl) functionalities, making it reactive in substitution and elimination reactions. Key applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-(1-bromoethyl)-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMVNSSLFDYENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-bromoethyl)-4-methanesulfonylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylsulfonylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the selective bromination at the ethyl position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-bromoethyl)-4-methanesulfonylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom, resulting in the formation of ethyl-substituted benzene derivatives.

Common Reagents and Conditions

Substitution Reactions: Sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines are commonly used reagents. These reactions typically occur in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

Substitution Reactions: Products include hydroxyl, cyano, or amino derivatives of the original compound.

Oxidation Reactions: Sulfone derivatives are the major products.

Reduction Reactions: Ethyl-substituted benzene derivatives are formed.

Scientific Research Applications

1-(1-bromoethyl)-4-methanesulfonylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-bromoethyl)-4-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methylsulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(1-bromoethyl)-4-methanesulfonylbenzene with structurally related benzene derivatives:

Physicochemical Properties

- Solubility: Sulfonyl-containing compounds (e.g., this compound) exhibit lower solubility in nonpolar solvents compared to methyl or ethyl derivatives due to polar –SO₂ groups .

- Thermal Stability : Bromoethyl-substituted compounds generally decompose at elevated temperatures (~150–200°C), with sulfonyl derivatives showing marginally higher stability than nitro analogues .

Industrial and Patent Landscape

Biological Activity

1-(1-Bromoethyl)-4-methanesulfonylbenzene, with the CAS number 774239-48-4, is a compound of interest in organic chemistry and medicinal research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies that highlight its applications in various fields.

- Molecular Formula : C₉H₁₁BrO₂S

- Molecular Weight : 251.15 g/mol

- SMILES Notation : CC(C1=CC=C(C=C1)S(=O)(=O)C)Br

- InChI Key : InChI=1S/C9H11BrO2S/c1-7(10)8-4-2-3-5-9(8)12(11,13)6-1/h2-6H,1H3

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, particularly nucleophilic substitutions due to the presence of the bromoethyl group. The methylsulfonyl moiety enhances its reactivity and may influence its interaction with biological targets.

Key Mechanisms:

- Nucleophilic Substitution : The bromine atom acts as a leaving group, allowing for substitution with nucleophiles such as amines or hydroxides, which can lead to biologically active derivatives.

- Enzyme Inhibition : Research indicates potential applications in inhibiting specific enzymes, which may be relevant in therapeutic contexts.

Antimicrobial Properties

Studies have suggested that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. The sulfonyl group is believed to play a significant role in enhancing these effects by disrupting bacterial cell wall synthesis.

Anticancer Activity

Recent investigations have focused on the anticancer potential of compounds containing similar structural motifs. Preliminary data suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways involved in cell growth and survival.

Synthesis Methods

The synthesis of this compound can be achieved via several methods:

-

Bromination Reaction :

- Bromination of 4-methylsulfonylbenzene using bromine or N-bromosuccinimide (NBS).

- Reaction conditions typically involve mild temperatures to ensure selective bromination at the ethyl position.

-

Industrial Production :

- Continuous flow reactors may be employed for large-scale production, optimizing yields through controlled reaction parameters such as temperature and pressure.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of various bromo-substituted compounds, including this compound. Results indicated significant inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism. This suggests potential applications in pharmacology for drug design and development.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.